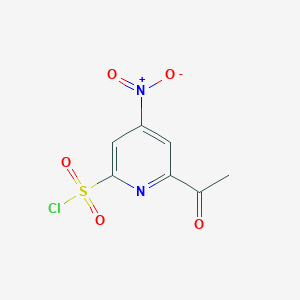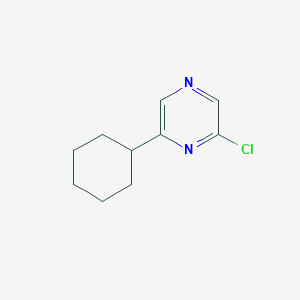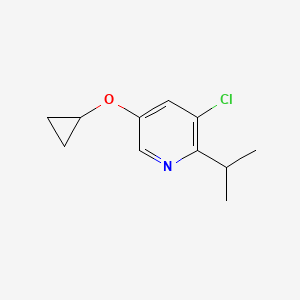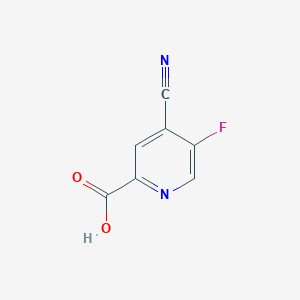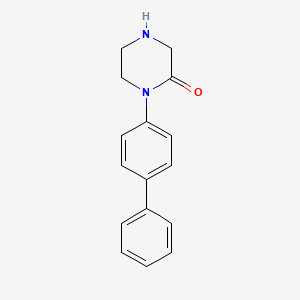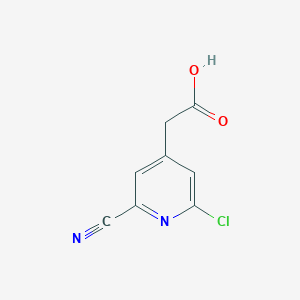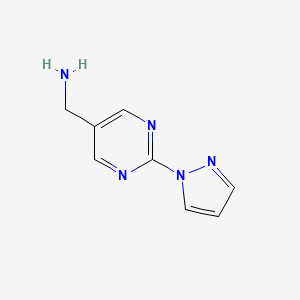
(2-(1H-Pyrazol-1-YL)pyrimidin-5-YL)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(1H-PYRAZOL-1-YL)PYRIMIDIN-5-YL]METHANAMINE is a heterocyclic compound that features both pyrazole and pyrimidine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(1H-PYRAZOL-1-YL)PYRIMIDIN-5-YL]METHANAMINE typically involves the formation of the pyrazole and pyrimidine rings followed by their coupling. One common method involves the cyclocondensation of hydrazine derivatives with diketones to form the pyrazole ring, which is then reacted with a suitable pyrimidine precursor under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-[2-(1H-PYRAZOL-1-YL)PYRIMIDIN-5-YL]METHANAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions are common, especially on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halides and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted pyrazole and pyrimidine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
1-[2-(1H-PYRAZOL-1-YL)PYRIMIDIN-5-YL]METHANAMINE has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[2-(1H-PYRAZOL-1-YL)PYRIMIDIN-5-YL]METHANAMINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biological pathways . The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-PYRAZOL-1-YL)PYRIMIDINE
- 4-(1H-PYRAZOL-1-YL)PYRIMIDINE
- 2-(1H-PYRAZOL-1-YL)-4-METHYLPYRIMIDINE
Uniqueness
1-[2-(1H-PYRAZOL-1-YL)PYRIMIDIN-5-YL]METHANAMINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for developing new drugs and materials with tailored functionalities .
Properties
CAS No. |
1017795-12-8 |
|---|---|
Molecular Formula |
C8H9N5 |
Molecular Weight |
175.19 g/mol |
IUPAC Name |
(2-pyrazol-1-ylpyrimidin-5-yl)methanamine |
InChI |
InChI=1S/C8H9N5/c9-4-7-5-10-8(11-6-7)13-3-1-2-12-13/h1-3,5-6H,4,9H2 |
InChI Key |
ZMDZZRPDPJPPQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1)C2=NC=C(C=N2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


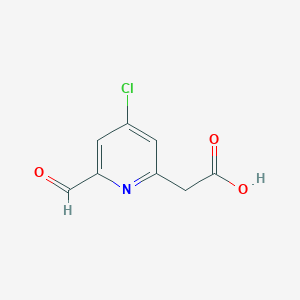
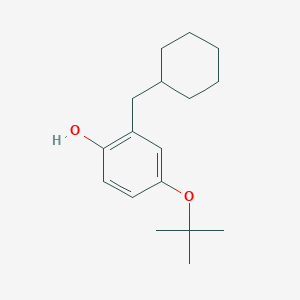
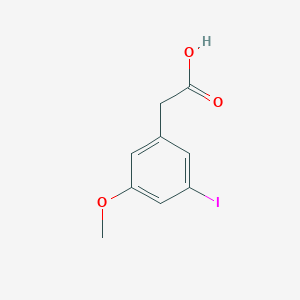
![Methyl 3-(Boc-amino)-spiro[5.5]undecane-9-carboxylate](/img/structure/B14853961.png)
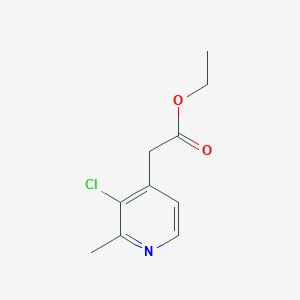
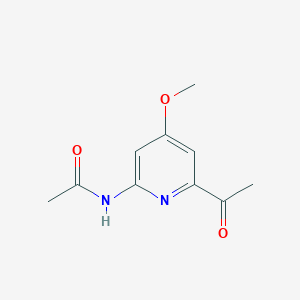
![3-[2-Methyl-4-(trifluoromethoxy)phenyl]prop-2-enoic acid](/img/structure/B14853977.png)
